3-acetyl-N,N-dimethylbenzene-1-sulfonamide
Overview
Description
Preparation Methods
The synthesis of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide typically involves the acetylation of N,N-dimethylbenzene-1-sulfonamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-acetyl-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
3-acetyl-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: It may be investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and sulfonamide moiety can participate in various biochemical pathways, influencing the activity of target proteins and modulating biological processes .
Comparison with Similar Compounds
3-acetyl-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N,N-dimethylbenzene-1-sulfonamide: Lacks the acetyl group, which may result in different reactivity and applications.
3-acetylbenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, which can affect its solubility and interaction with biological targets.
N-acetyl-N,N-dimethylbenzene-1-sulfonamide: Similar structure but with different positioning of the acetyl group, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
3-acetyl-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8(12)9-5-4-6-10(7-9)15(13,14)11(2)3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOVMIYBUJTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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